2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone
Overview
Description
This compound is a derivative of trifluoroacetophenone, which is a type of ketone. Trifluoroacetophenones are known for their reactivity and are often used in organic synthesis .
Chemical Reactions Analysis
Trifluoroacetophenones are known to undergo various chemical reactions, including nucleophilic addition and condensation reactions . The specific reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Trifluoroacetophenones are generally characterized by their reactivity, as well as their physical properties such as boiling point and density .Scientific Research Applications
- Field : Organic Chemistry
- Application : 2,2,2-trifluoroacetophenone is used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes .
- Field : Polymer Chemistry
- Application : 2,2,2-Trifluoroacetophenone was used in the synthesis of new fluorinated polymers, having high average molecular weight, high thermal stability and good film-forming properties .
Organocatalyst for Oxidation
Synthesis of Fluorinated Polymers
Synthesis of Photoreactive Probes
- Preparation of Specific Compounds
- Field : Organic Chemistry
- Application : The compound is used in a process for the preparation of a specific compound of formula I .
- Method : The method involves reacting a compound of formula II in the presence of magnesium or an organometallic reagent of formula III . This is followed by a reaction with a compound of formula IV . The resulting compound of formula V is then reacted with alkali metal fluoride in the presence of catalytic amounts of a phase transfer catalyst in the presence of a polar solvent to produce the compound of formula I .
Future Directions
The study and application of trifluoroacetophenones is an active area of research in organic chemistry. They are often used as building blocks in the synthesis of more complex molecules . The future directions for this specific compound would likely depend on its reactivity and potential applications.
properties
IUPAC Name |
2,2,2-trifluoro-1-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F6NO2/c10-8(11,12)6(17)5-1-3-16(4-2-5)7(18)9(13,14)15/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCHOXRTOOPBPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C(F)(F)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669822 | |
Record name | 1,1'-(Piperidine-1,4-diyl)bis(trifluoroethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone | |
CAS RN |
1159982-56-5 | |
Record name | 1,1'-(Piperidine-1,4-diyl)bis(trifluoroethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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